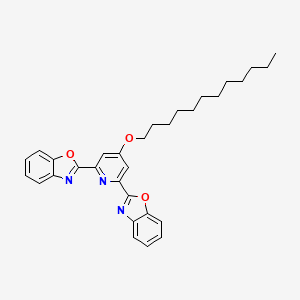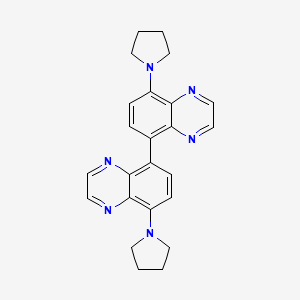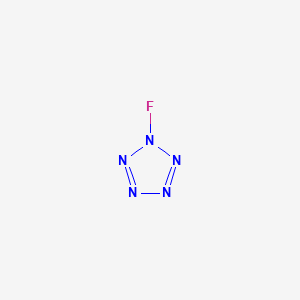
N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a hydroxyphenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea typically involves the reaction of 3-hydroxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Hydroxyaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea} ]
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Alkylation: The chloroethyl group can alkylate DNA, leading to the inhibition of DNA replication and cell division.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes, thereby affecting cell function and viability.
Comparación Con Compuestos Similares
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N’-(4-hydroxyphenyl)urea: Similar structure but with the hydroxy group in the para position.
N-(2-Bromoethyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea is unique due to the specific positioning of the chloroethyl and hydroxyphenyl groups, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
803729-76-2 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(3-hydroxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c10-4-5-11-9(14)12-7-2-1-3-8(13)6-7/h1-3,6,13H,4-5H2,(H2,11,12,14) |
Clave InChI |
VLJOWIHXWVONPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)



![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
